

Benchmarking BI-1808: A Comparative Analysis in Oncology

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For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review of the Investigational Anti-TNFR2 Antibody, BI-1808, Against Published Data for Select Cancers.

This guide provides a comprehensive performance comparison of BI-1808, a first-in-class anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, against established and investigational therapies for Cutaneous T-Cell Lymphoma (CTCL) and advanced solid tumors. The data presented is collated from publicly available clinical trial results and scientific publications, offering a detailed overview for researchers, scientists, and drug development professionals.

Executive Summary

BI-1808 is an investigational human IgG1 monoclonal antibody designed to block the interaction of TNFR2 with its ligand, TNF- α . This mechanism of action is intended to lead to the depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells, thereby enhancing the body's anti-tumor immune response. Clinical trial data has shown promising single-agent activity and a favorable safety profile for BI-1808 in heavily pretreated patient populations. This guide will delve into the specifics of its performance in comparison to other therapeutic agents.

Performance Data in Cutaneous T-Cell Lymphoma (CTCL)







The most robust data for BI-1808's efficacy comes from the ongoing Phase 1/2a clinical trial (NCT04752826), particularly in patients with relapsed or refractory CTCL, including Mycosis Fungoides (MF) and Sézary Syndrome (SS). Below is a comparative summary of BI-1808's performance against two approved targeted therapies for this indication: mogamulizumab and brentuximab vedotin.



Metric	BI-1808 (Monotherapy)	Mogamulizuma b	Brentuximab Vedotin	Physician's Choice (Methotrexate or Bexarotene)
Trial	NCT04752826 (Phase 2a)	MAVORIC (Phase 3)[1]	ALCANZA (Phase 3)[2][3]	ALCANZA (Phase 3)[2][3]
Patient Population	Relapsed/Refract ory CTCL	Relapsed/Refract ory MF/SS	CD30- Expressing MF/pcALCL	CD30- Expressing MF/pcALCL
Objective Response Rate (ORR)	46% (6/13 evaluable patients)	28%[1][4]	56.3%	12.5%[3]
Complete Response (CR)	1/13 (Sézary Syndrome patient)	Not explicitly stated in summary	17.2%[2]	1.6%[2]
Partial Response (PR)	5/13 (4 MF, 1 SS)	Not explicitly stated in summary	Not explicitly stated in summary	Not explicitly stated in summary
Disease Control Rate (DCR)	92% (12/13 evaluable patients)	Not explicitly stated in summary	Not explicitly stated in summary	Not explicitly stated in summary
Progression-Free Survival (PFS)	Not yet reported	7.7 months[4]	16.7 months[2][5]	3.5 months[2][5]
Key Adverse Events (Grade ≥3)	No Grade 3 or higher related AEs reported	Not detailed in summary	Peripheral Neuropathy (Grade 3: 6 patients)[2]	Not detailed in summary

Performance Data in Advanced Solid Tumors

BI-1808 is also being evaluated in patients with various advanced solid malignancies who have progressed on standard therapies. The data is still emerging, but early results show single-



agent activity. Below is a summary of available data for BI-1808 and other third-line treatment options for advanced solid tumors. It is important to note that these are not head-to-head comparisons and patient populations may vary across trials.

Metric	BI-1808 (Monotherapy)	Pembrolizumab (Monotherapy)	Regorafenib	Trifluridine/Tipir acil (FTD/TPI)
Trial	NCT04752826 (Phase 1/2a)	KEYNOTE-028 & KEYNOTE-158 (Pooled Analysis) [6]	CORRECT & CONCUR	RECOURSE
Patient Population	Advanced Solid Malignancies (heavily pretreated)	Extensive-Stage Small Cell Lung Cancer (3rd line or later)[6]	Metastatic Colorectal Cancer (mCRC) (3rd line)[7][8]	Metastatic Colorectal Cancer (mCRC) (3rd line)
Objective Response Rate (ORR)	1 iPR out of 20 evaluable patients (metastatic GIST)	19%[6]	~1% (monotherapy)	~1.6% (monotherapy)
Disease Control Rate (DCR)	6 patients with Stable Disease (SD)	37% (ORR + SD)	Not explicitly stated in summary	Not explicitly stated in summary
Overall Survival (OS)	Not yet reported	Median: 7.7 months[6]	Median: 6.4 - 8.8 months[7][9]	Median: 7.1 months[10]
Progression-Free Survival (PFS)	Not yet reported	Median: 2.0 months[6]	Median: 1.9 - 3.2 months[7]	Median: 2.0 months
Key Adverse Events (Grade ≥3)	No Grade 3/4 related AEs reported in monotherapy arm	Not detailed in summary	Hand-foot skin reaction, fatigue, diarrhea, hypertension	Neutropenia, nausea, vomiting, diarrhea



Experimental Protocols BI-1808 Phase 1/2a Clinical Trial (NCT04752826)

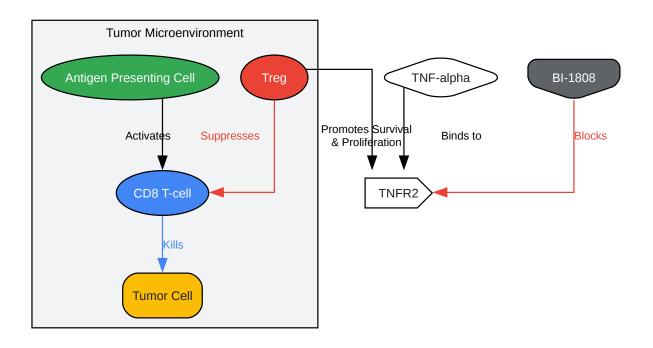
This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in patients with advanced malignancies who have progressed on standard therapy.[11][12]

- Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-1808 as a monotherapy and in combination with pembrolizumab.[11][13]
- Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in specific cohorts, including CTCL and various solid tumors.[13]
- Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who are intolerant of, refuse, or are not eligible for standard anticancer therapy, and have at least one measurable lesion.[11]
- Key Exclusion Criteria: Active CNS metastases, prior treatment with a TNFR2 agonist, and receipt of chemotherapy or immunotherapy within 4 weeks of the first dose of BI-1808.[11]
- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
- Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

Signaling Pathways and Mechanisms of Action BI-1808 Signaling Pathway

BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment. By blocking the binding of TNF-α to TNFR2, BI-1808 is designed to deplete these immunosuppressive Tregs and promote the expansion and activation of cytotoxic CD8+ T cells, leading to an enhanced anti-tumor immune response.





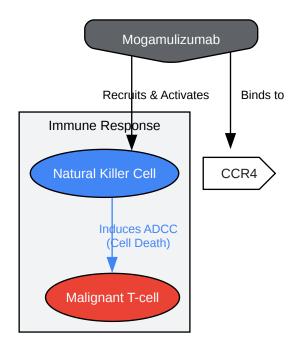
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Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Mogamulizumab Signaling Pathway

Mogamulizumab is a monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), a receptor expressed on the surface of malignant T cells in certain lymphomas. By binding to CCR4, mogamulizumab is thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the destruction of tumor cells.[14][15][16][17]





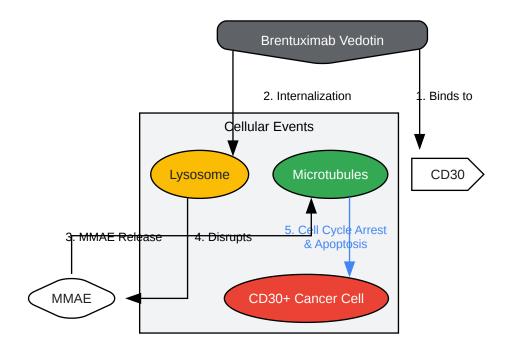
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Caption: Mechanism of action of Mogamulizumab leading to ADCC.

Brentuximab Vedotin Experimental Workflow

Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which is often found on the surface of lymphoma cells. The antibody component delivers a potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to the cancer cells.[18][19][20][21]





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Caption: Experimental workflow of Brentuximab Vedotin.

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References

- 1. cancernetwork.com [cancernetwork.com]
- 2. Randomized phase 3 ALCANZA study of brentuximab vedotin vs physician's choice in cutaneous T-cell lymphoma: final data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of the phase III ALCANZA trial brentuximab vedotin found to be superior compared to methotrexate or bexarotene in patients with R/R CD30+ Cutaneous T-Cell Lymphoma [lymphomahub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The ASCO Post [ascopost.com]



- 6. Pembrolizumab as Third-Line Option for Extensive-Stage SCLC The ASCO Post [ascopost.com]
- 7. Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Regorafenib therapy as a third-line treatment for metastatic colorectal cancer: A single center long term experience PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer and Other Advanced Solid Tumors: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. assaygenie.com [assaygenie.com]
- 16. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 17. Mogamulizumab NCI [dctd.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brentuximab vedotin PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
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